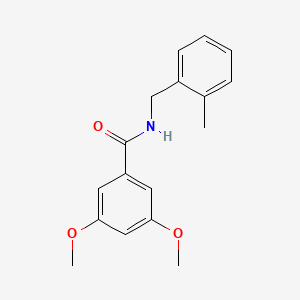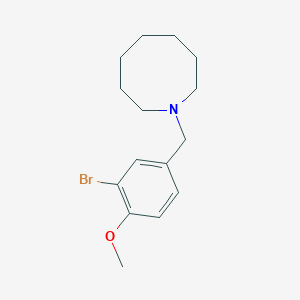
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTA is a member of the thioacetamide family of compounds, which are known for their ability to inhibit certain enzymes in the body. In
作用機序
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide is thought to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the enzymes from breaking down acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide are complex and varied, and depend on a number of factors including dose, route of administration, and duration of exposure. Some of the reported effects of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide include increased acetylcholine and butyrylcholine levels in the body, altered neurotransmitter signaling, and changes in gene expression.
実験室実験の利点と制限
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide has a number of advantages and limitations for use in lab experiments. One major advantage is its ability to selectively inhibit certain enzymes in the body, making it a valuable tool for studying their role in physiological processes. However, N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide also has a number of limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are a number of potential future directions for research on N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide. One area of interest is the development of new and more effective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could have important implications for the treatment of neurological disorders such as Alzheimer's disease. Other potential areas of research include the study of N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide's effects on gene expression and its potential use in drug discovery. Overall, N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide is a promising compound with a wide range of potential applications in scientific research.
合成法
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxy-2-methylphenol with thioacetic acid in the presence of a catalyst such as sulfuric acid. This reaction produces the intermediate product 4-methoxy-2-methylphenylthioacetic acid, which can then be reacted with phenylmagnesium bromide to yield N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide.
科学的研究の応用
N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential use in a variety of scientific research applications, including the study of enzyme inhibition, cancer research, and drug discovery. N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. This makes N-(4-methoxy-2-methylphenyl)-2-(phenylthio)acetamide a potentially valuable tool for studying the role of these enzymes in various physiological processes.
特性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-10-13(19-2)8-9-15(12)17-16(18)11-20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIKZHXMIYJXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)

![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)